molecular formula C16H18N4O4S B11232875 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No.: B11232875
M. Wt: 362.4 g/mol
InChI Key: IRHKAUGCWQZDRQ-UHFFFAOYSA-N
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Description

2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound known for its diverse applications in various fields of scientific research. This compound features a unique structure that combines a dihydropyrimidinyl group with a benzodioxepinyl moiety, making it a subject of interest for chemists and biologists alike.

Preparation Methods

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol with a benzodioxepinyl derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amides and acids.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other dihydropyrimidinyl and benzodioxepinyl derivatives. Compared to these, 2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C16H18N4O4S/c17-13-7-14(21)20-16(19-13)25-9-15(22)18-8-10-2-3-11-12(6-10)24-5-1-4-23-11/h2-3,6-7H,1,4-5,8-9H2,(H,18,22)(H3,17,19,20,21)

InChI Key

IRHKAUGCWQZDRQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CSC3=NC(=CC(=O)N3)N)OC1

Origin of Product

United States

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